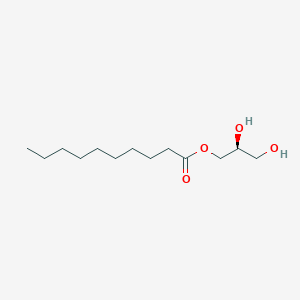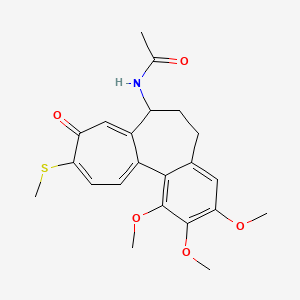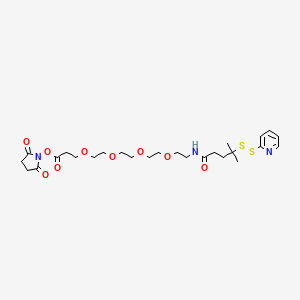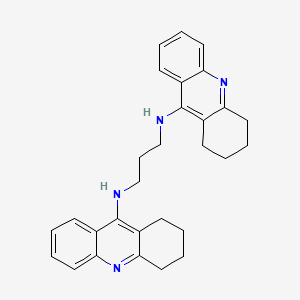
1-(4-chlorophenoxy)-1-(1H-imidazol-2-yl)-3,3-dimethylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenoxy)-1-(1H-imidazol-2-yl)-3,3-dimethylbutan-2-one is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chlorophenoxy group, an imidazole ring, and a dimethylbutanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenoxy)-1-(1H-imidazol-2-yl)-3,3-dimethylbutan-2-one typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the 4-chlorophenoxy intermediate.
Imidazole Ring Formation: The next step involves the formation of the imidazole ring. This can be achieved by reacting the chlorophenoxy intermediate with an imidazole precursor under suitable conditions.
Dimethylbutanone Addition: The final step involves the addition of the dimethylbutanone moiety to the imidazole-chlorophenoxy intermediate. This step typically requires the use of a strong base and an appropriate solvent to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenoxy)-1-(1H-imidazol-2-yl)-3,3-dimethylbutan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The chlorophenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-(4-chlorophenoxy)-1-(1H-imidazol-2-yl)-3,3-dimethylbutan-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenoxy)-1-(1H-imidazol-2-yl)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chlorophenoxy group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
1-(4-bromophenoxy)-1-(1H-imidazol-2-yl)-3,3-dimethylbutan-2-one: Similar structure with a bromine atom instead of chlorine.
1-(4-fluorophenoxy)-1-(1H-imidazol-2-yl)-3,3-dimethylbutan-2-one: Similar structure with a fluorine atom instead of chlorine.
1-(4-methylphenoxy)-1-(1H-imidazol-2-yl)-3,3-dimethylbutan-2-one: Similar structure with a methyl group instead of chlorine.
Uniqueness
1-(4-chlorophenoxy)-1-(1H-imidazol-2-yl)-3,3-dimethylbutan-2-one is unique due to the presence of the chlorophenoxy group, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C15H17ClN2O2 |
|---|---|
Molecular Weight |
292.76 g/mol |
IUPAC Name |
1-(4-chlorophenoxy)-1-(1H-imidazol-2-yl)-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C15H17ClN2O2/c1-15(2,3)13(19)12(14-17-8-9-18-14)20-11-6-4-10(16)5-7-11/h4-9,12H,1-3H3,(H,17,18) |
InChI Key |
YFPFGHKWUKVEFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C(C1=NC=CN1)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(+/-)-alpha-[(E)-4-(o-Chlorophenyl)-1,3-dithiolan-2-ylidene]imidazole-1-acetonitrile;(+/-)-alpha-[(E)-4-(o-Chlorophenyl)-1,3-dithiolan-2-ylidene]imidazole-1-acetonitrile](/img/structure/B11929444.png)

![(2S)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid](/img/structure/B11929455.png)
![8-[8-(2-hexyldecanoyloxy)octyl-(5-hydroxypentyl)amino]octyl 2-hexyldecanoate](/img/structure/B11929459.png)
![3a-methyl-2-(2,3,4,5,6-pentafluorophenyl)sulfanyl-6-prop-1-en-2-yl-2-sulfanylidene-5,6,7,7a-tetrahydro-4H-benzo[d][1,3,2]oxathiaphosphole](/img/structure/B11929466.png)


![2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-7-prop-2-enyl-3H-purine-6,8-dione](/img/structure/B11929487.png)



